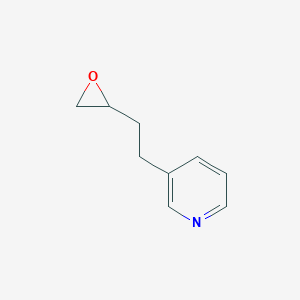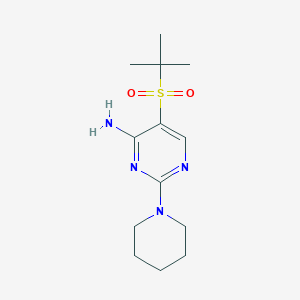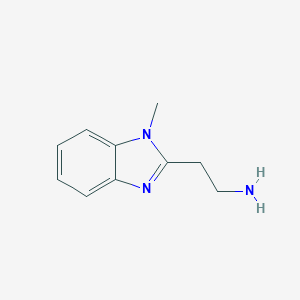
2-(1-メチル-1H-ベンゾイミダゾール-2-イル)エチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The structure of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine consists of a benzimidazole ring substituted with a methyl group at the 1-position and an ethylamine group at the 2-position.
科学的研究の応用
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
Target of Action
It is known that benzimidazole derivatives, to which this compound belongs, often interact with various proteins and enzymes in the body .
Mode of Action
Studies on similar benzimidazole derivatives suggest that these compounds may interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of a methyl group and an ethylamine moiety could potentially influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biological processes, including cell cycle regulation, dna repair, and apoptosis .
Result of Action
Based on the known activities of similar benzimidazole derivatives, it can be hypothesized that this compound may exert its effects by modulating the activity of its target proteins or enzymes .
Action Environment
The action, efficacy, and stability of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the biological system .
生化学分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Methylation: The benzimidazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the ethylamine group: The final step involves the alkylation of the 2-position with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The ethylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
Reduction: Reduced derivatives with hydrogenated benzimidazole rings.
Substitution: Alkylated or acylated derivatives of 2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine.
類似化合物との比較
Similar Compounds
2-(1H-benzoimidazol-2-yl)-ethylamine: Lacks the methyl group at the 1-position, which may affect its biological activity and chemical reactivity.
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethanol: Contains a hydroxyl group instead of an ethylamine group, leading to different chemical properties and applications.
Uniqueness
2-(1-Methyl-1H-benzoimidazol-2-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the ethylamine group enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
特性
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-13-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWISJFMAVDXJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
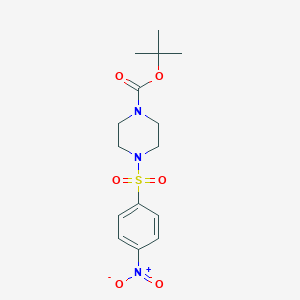
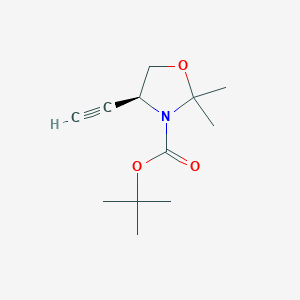
![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)
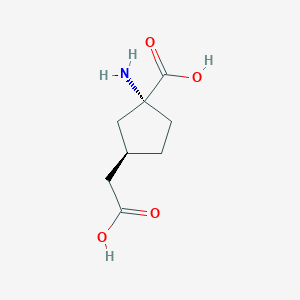
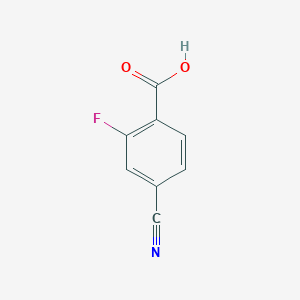
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)

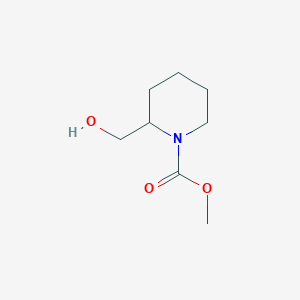
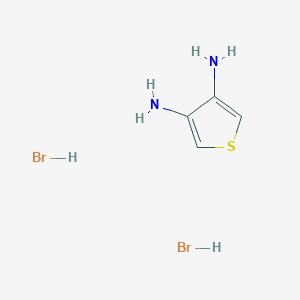

![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
